ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate
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Description
Ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15320616 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinazoline Derivatives from Streptomyces
A study by Maskey et al. (2004) highlights the isolation of 1H-quinazolin-4-one derivatives from Streptomyces sp., including new natural products like 2-methyl-3H-quinazolin-4-one. These compounds exhibit a range of activities, although the specific derivatives mentioned in this study showed no significant activity against various microalgae, fungi, yeasts, and bacteria. This research demonstrates the potential of Streptomyces as a source for novel quinazoline derivatives (Maskey, Shaaban, Grün-wollny & Laatsch, 2004).
Ketone Reduction Catalysts
Facchetti et al. (2016) described the preparation of ruthenium catalysts involving 2-aminomethylbenzo[h]quinoline derivatives for ketone reduction. Their study presents a methodological advancement in catalyst synthesis, demonstrating the versatility of quinoline derivatives in chemical reactions and their potential applications in organic synthesis (Facchetti et al., 2016).
Synthesis of Benzoquinoline Derivatives
Gusak & Kozlov (2007) explored the condensation of ethyl acetoacetate and related compounds with azomethines, leading to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates. This research demonstrates the chemical synthesis routes to create various benzoquinoline derivatives, a key process in developing new chemical entities with potential applications in various fields (Gusak & Kozlov, 2007).
Synthesis of Quinazoline Derivatives
Daidone et al. (1994) studied the synthesis of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates. Although their research primarily focused on pharmacological aspects, the chemical synthesis process provides valuable insights into the production and manipulation of quinazoline derivatives for scientific research (Daidone, Maggio, Raffa, Plescia, Bajardi, Caruso, Cutuli & Amico-Roxas, 1994).
Annulation Route to Quinazoline Derivatives
Chattopadhyay, Dey & Biswas (2005) reported a [5+1]-annulation route to synthesize some quinazoline and fused pyrimidine derivatives. Their method offers a unique approach to creating complex quinazoline structures, which can be crucial for developing new compounds in medicinal chemistry and material science (Chattopadhyay, Dey & Biswas, 2005).
Properties
IUPAC Name |
ethyl 2-[1-[(E)-(2-methyl-4-oxoquinazolin-3-yl)iminomethyl]naphthalen-2-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-3-30-23(28)15-31-22-13-12-17-8-4-5-9-18(17)20(22)14-25-27-16(2)26-21-11-7-6-10-19(21)24(27)29/h4-14H,3,15H2,1-2H3/b25-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNEKGRRNAINH-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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